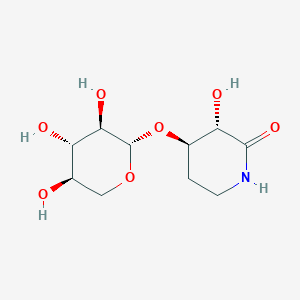

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one

Description

Properties

CAS No. |

284045-95-0 |

|---|---|

Molecular Formula |

C10H17NO7 |

Molecular Weight |

263.24 g/mol |

IUPAC Name |

(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |

InChI |

InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1 |

InChI Key |

BHZMHPRIYUPDCT-NPTBQUCTSA-N |

SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Isomeric SMILES |

C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O |

Canonical SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Synonyms |

(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one is a complex organic compound belonging to the class of piperidones and glycosides. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant studies.

- Chemical Formula : C₁₀H₁₇NO₇

- Molecular Weight : 263.2445 g/mol

- IUPAC Name : (3S,4R)-3-hydroxy-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}piperidin-2-one

- CAS Number : 284045-95-0

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

Molecular docking studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). This inhibition could lead to reduced nitric oxide production, which is implicated in various inflammatory diseases .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and protect neuronal cells from apoptosis under oxidative stress conditions.

- Free Radical Scavenging : The hydroxyl groups in the compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Interaction : The compound may interact with active sites of enzymes like iNOS through hydrogen bonding and hydrophobic interactions, altering their activity and reducing inflammatory responses.

- Cell Signaling Modulation : It is hypothesized that the compound may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes including inflammation and neuroprotection .

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features to this compound exhibited significant scavenging activity compared to standard antioxidants.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of multiple hydroxyl groups and a piperidinone backbone. Its molecular formula is with a molecular weight of approximately 263.2445 g/mol . The presence of the tetrahydropyran moiety enhances its solubility and biological activity.

Medicinal Applications

-

Antioxidant Activity :

- Research indicates that compounds similar to 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one exhibit significant antioxidant properties. These properties are attributed to the multiple hydroxyl groups that can scavenge free radicals, thus protecting cells from oxidative stress .

- Neuroprotective Effects :

- Antidiabetic Properties :

Case Studies

- In Vitro Studies :

- Animal Models :

Potential in Drug Development

The compound is classified as an experimental drug with ongoing research exploring its pharmacological properties. Its unique structure allows for modifications that could enhance its efficacy and specificity for various biological targets.

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its piperidin-2-one scaffold and pyranose-derived substituent. Below is a comparative analysis with analogous molecules:

Functional Group Influence

- Piperidin-2-one vs. Chromen-4-one : The piperidin-2-one core (lactam) in the target compound may enhance solubility and hydrogen-bonding capacity compared to the aromatic chromen-4-one in folecitin. However, folecitin’s extended conjugated system likely contributes to its neuroprotective activity via radical scavenging .

- Pyranose vs. In contrast, furanone-based analogs (e.g., compound 17 in ) exhibit varied bioactivity due to their α,β-unsaturated lactone systems .

Bioactivity Trends

- Acetylcholinesterase (AChE) Inhibition : Territrem derivatives (e.g., arisugacins) share polyoxygenated pyran/phenyl groups with the target compound and show potent AChE inhibition, suggesting a possible overlap in mechanism .

Preparation Methods

Glycosylation of N-Hydroxy-Triacetonamine

The precursor, 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one (N-hydroxy-triacetonamine), undergoes glycosylation with a protected xylopyranosyl donor. The reaction employs 2,3,4-tri-O-acetyl-β-D-xylopyranosyl bromide as the glycosylating agent under basic conditions:

-

Reaction Setup :

-

N-Hydroxy-triacetonamine (0.005 mol) and KOH (0.28 g, 0.005 mol) are dissolved in distilled water (2 mL).

-

2,3,4-tri-O-acetyl-β-D-xylopyranosyl bromide (0.005 mol) in acetone (15 mL) is added dropwise.

-

The mixture is stirred at room temperature until completion (monitored by TLC; petroleum ether/ethyl acetate, 4:1 v/v).

-

-

Workup :

Table 1: Glycosylation Reaction Parameters

| Parameter | Value |

|---|---|

| Glycosyl Donor | 2,3,4-tri-O-acetyl-β-D-xylopyranosyl bromide |

| Base | KOH |

| Solvent | Acetone/Water |

| Temperature | Room temperature |

| Reaction Time | Until TLC completion |

| Yield | 31% |

Deprotection of Acetyl Groups

The acetylated glycoside is subjected to methanolic ammonia to remove protecting groups:

-

Reaction Conditions :

-

Isolation :

Table 2: Deprotection Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | Methanolic ammonia |

| Temperature | 0°C → Room temperature |

| Reaction Time | 6 hours total |

| Yield | 16% |

Analytical Characterization

The final product is validated using spectroscopic techniques:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

Challenges and Optimization Opportunities

Low Yield in Deprotection Step

The 16% yield post-deprotection suggests inefficiencies in ammonia-mediated cleavage. Alternatives include:

-

Enzymatic deprotection using esterases for milder conditions.

-

Optimized stoichiometry of ammonia to substrate.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.